![molecular formula C6H9F2N B15312149 (4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by the presence of a spirocyclic framework and fluorine atoms, makes it a valuable building block in synthetic and medicinal chemistry.
Preparation Methods
The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanamine typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method is scalable and diastereoselective, ensuring high efficiency and selectivity . The reaction conditions often include the use of fluorinating agents and specific catalysts to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique conformational properties, influencing its activity and selectivity.
Comparison with Similar Compounds
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine can be compared with other fluorinated spirocyclic compounds, such as:
2,2-difluorocyclopropylamine: Similar in structure but lacks the spirocyclic framework.
4,4-difluorospiro[2.2]pentane: Similar spirocyclic structure but without the amine group.
Gem-difluorocyclopropane derivatives: These compounds share the difluorocyclopropane moiety but differ in other substituents. The uniqueness of {4,4-difluorospiro[2.2]pentan-1-yl}methanamine lies in its combination of the spirocyclic framework and the presence of fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanamine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-4(5)2-9/h4H,1-3,9H2 |
InChI Key |
LHNSDDTUUSSSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
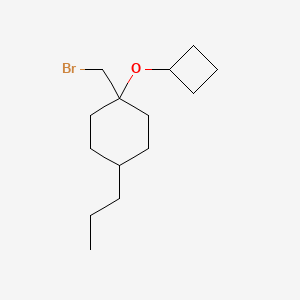
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
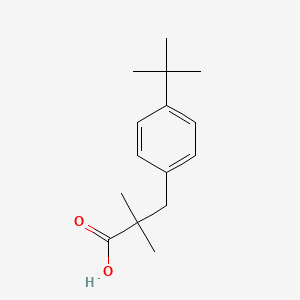
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

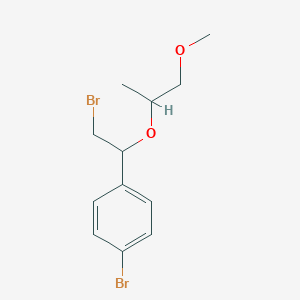
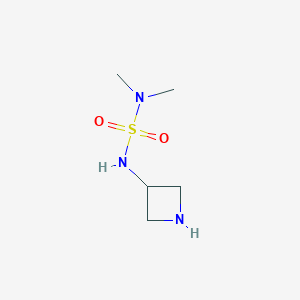

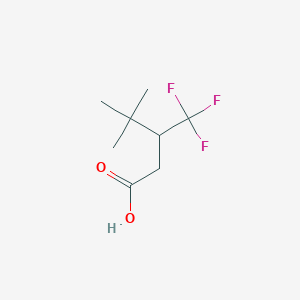
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)


